4-溴-5-丙基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

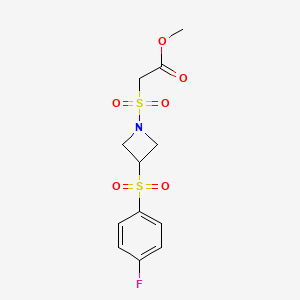

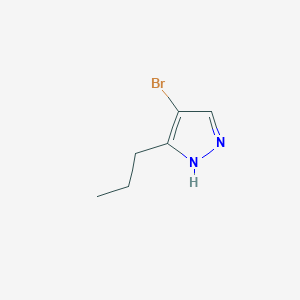

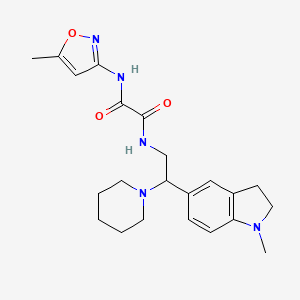

4-bromo-5-propyl-1H-pyrazole is a pyrazole derivative with the CAS Number: 60061-61-2 . It has a molecular weight of 189.05 . The IUPAC name for this compound is 4-bromo-5-propyl-1H-pyrazole .

Synthesis Analysis

Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of 4-bromo-5-propyl-1H-pyrazole consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis

4-bromo-5-propyl-1H-pyrazole is an oil at room temperature . It has a melting point of 44-45°C .科学研究应用

吡唑啉的治疗应用

吡唑啉作为药理制剂:吡唑啉衍生物因其多样的药理作用而被认可。这些化合物具有抗菌(抗菌、抗真菌、抗阿米巴、抗分枝杆菌)、抗炎、镇痛、抗抑郁和抗癌活性。其他药理作用包括作为大麻素 CB1 受体拮抗剂、抗癫痫、抗锥虫、抗病毒活性、MAO 抑制活性、抗伤害感受活性、杀虫、降压、一氧化氮合酶抑制剂、抗氧化、类固醇和抗糖尿病特性。它们还影响 ACAT 抑制、尿激肽 II 和生长抑素-5 受体、TGF-β 信号转导抑制剂和神经细胞毒性抑制剂活性。这种广泛的生物活性突出了吡唑啉衍生物在治疗应用中的潜力 (Shaaban, Mayhoub, & Farag, 2012)。

吡唑啉的抗癌潜力:吡唑啉衍生物在抗癌研究中显示出显着的希望。它们的结构,一种富含电子的氮载体,结合了令人兴奋的电子特性和在抗击癌症中具有动态应用的潜力。吡唑啉衍生物的合成因其生物活性而受到探索,特别是在抗癌活性方面,使吡唑啉部分成为研究人员开发新型抗癌剂的焦点 (Ray et al., 2022)。

有机金属化学和催化

氢化三(吡唑基)硼酸盐配合物:包括钒、铌和钽在内的第 5 族金属的三(吡唑基)硼酸盐配合物的化学已被研究其在有机金属化学中的潜力。这些配合物主要用于模拟金属蛋白中发生的相互作用,例如溴过氧化物酶。该领域的进展表明有机金属化学领域丰富且有前景,有待进一步探索 (Etienne, 1996)。

生物活性分子的多组分合成

多组分反应 (MCR):通过多组分反应 (MCR) 合成含有吡唑部分的生物活性分子突出了吡唑在药物发现中的效率和通用性。MCR 促进了具有抗菌、抗癌、抗真菌、抗氧化和抗炎特性的化合物的产生,展示了吡唑环在开发新治疗剂中的核心地位 (Becerra, Abonía, & Castillo, 2022)。

作用机制

Target of Action

It is known that pyrazole derivatives can bind with high affinity to multiple receptors , suggesting that 4-bromo-5-propyl-1H-pyrazole may also interact with various biological targets.

Mode of Action

It is known that 4-substituted pyrazoles can act as inhibitors of certain enzymes, such as liver alcohol dehydrogenase . Therefore, it is possible that 4-bromo-5-propyl-1H-pyrazole may interact with its targets in a similar manner, leading to changes in their activity.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biological activities , suggesting that 4-bromo-5-propyl-1H-pyrazole may also influence multiple biochemical pathways and their downstream effects.

Result of Action

It is known that 4-bromopyrazole can inhibit oxidative phosphorylation and atp exchange reactions , suggesting that 4-bromo-5-propyl-1H-pyrazole may have similar effects.

Action Environment

It is known that the suzuki–miyaura coupling reaction, which is often used in the synthesis of pyrazole derivatives, is exceptionally mild and functional group tolerant . This suggests that 4-bromo-5-propyl-1H-pyrazole may also exhibit stability under a variety of environmental conditions.

安全和危害

未来方向

属性

IUPAC Name |

4-bromo-5-propyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-3-6-5(7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFOOCAHEGPJMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60061-61-2 |

Source

|

| Record name | 4-bromo-5-propyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576332.png)

![1-(azepan-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2576335.png)

![(E)-4-((E)-2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2576337.png)

![2-[2-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B2576338.png)

![1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2576343.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2576344.png)

![Tert-butyl (+/-)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2576347.png)

![N-[(2S)-1-Fluoropropan-2-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2576350.png)